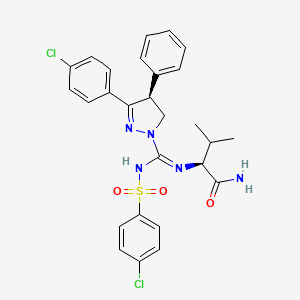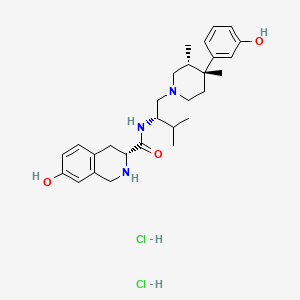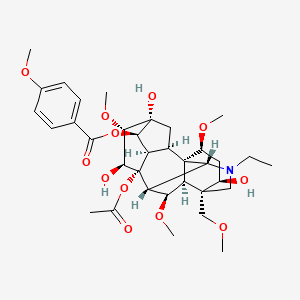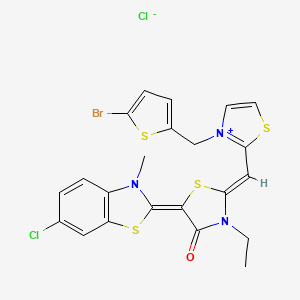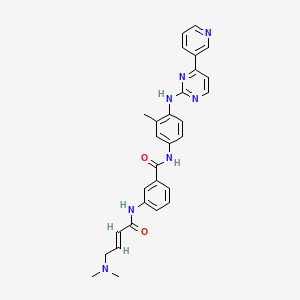
Jnk-IN-8
Vue d'ensemble
Description
JNK-IN-8 est un inhibiteur puissant et sélectif des kinases N-terminales de c-Jun (JNK), qui font partie de la famille des protéines kinases activées par les mitogènes (MAPK). Les JNK jouent un rôle crucial dans la régulation de divers processus physiologiques, notamment la prolifération cellulaire, la différenciation, la survie et l'apoptose. Une signalisation JNK dysrégulée a été impliquée dans plusieurs maladies, dont le cancer, ce qui fait de this compound un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Jnk-IN-8 is an irreversible inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK1, JNK2, and JNK3 . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Mode of Action
This compound inhibits JNK signaling by inhibiting the phosphorylation of the JNK substrate, c-Jun . This inhibition is highly specific to JNKs . The compound forms a covalent bond with a conserved cysteine residue in the activation loop of JNKs, leading to a conformational change that prevents substrate binding .
Biochemical Pathways
The JNK pathway is activated in response to various stimuli such as inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . This compound’s inhibition of JNK signaling affects these pathways and their downstream effects. For instance, this compound has been shown to activate TFEB and TFE3, master regulators of lysosome biogenesis and autophagy, via mTOR inhibition independently of JNK .
Result of Action
This compound has been shown to suppress tumor growth in various cancer types, such as triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC), both in vitro and in vivo . It reduces colony formation, cell viability, and organoid growth in vitro and slows patient-derived xenograft and syngeneic tumor growth in vivo . Moreover, this compound has been reported to induce lysosome biogenesis and autophagy by activating TFEB/TFE3 .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Jnk-IN-8 inhibits phosphorylation of c-Jun . It interacts with JNK1, JNK2, and JNK3 . The activation of JNK requires dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 .
Cellular Effects
This compound has been shown to suppress tumor growth in triple-negative breast cancer by activating TFEB- and TFE3-mediated lysosome biogenesis and autophagy . It reduces colony formation, cell viability, and organoid growth in vitro .
Molecular Mechanism
This compound inhibits TFEB phosphorylation and induces nuclear translocation of unphosphorylated TFEB and TFE3 . This is accompanied by an upregulation of TFEB/TFE3 target genes associated with lysosome biogenesis and autophagy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : JNK-IN-8 est synthétisé par un procédé chimique à plusieurs étapes. La synthèse implique la formation d'une liaison covalente avec le résidu cystéine conservé de JNK1, JNK2 et JNK3. Les étapes clés comprennent :
- Formation de la structure de base par une série de réactions de condensation et de cyclisation.
- Introduction de groupes fonctionnels pour améliorer la spécificité et la puissance.
- Purification et caractérisation du produit final à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de techniques de purification à grande échelle pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : JNK-IN-8 subit principalement des réactions de liaison covalente avec ses kinases cibles. Il forme une liaison covalente avec le résidu cystéine conservé dans la boucle d'activation de JNK1, JNK2 et JNK3, conduisant à une inhibition irréversible .
Réactifs et conditions courantes :
Réactifs : La synthèse de this compound implique des réactifs tels que des solvants organiques, des catalyseurs et des groupes protecteurs.
Conditions : Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour garantir la spécificité et le rendement
Principaux produits : Le produit principal de la réaction est le complexe this compound-kinase lié de manière covalente, qui entraîne l'inhibition des voies de signalisation JNK .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Recherche sur le cancer : this compound a montré qu'il supprimait la croissance tumorale dans divers modèles de cancer, y compris le cancer du sein triple négatif et le cancer du pancréas. .
5. Mécanisme d'action
This compound exerce ses effets en inhibant de manière irréversible JNK1, JNK2 et JNK3 par liaison covalente avec le résidu cystéine conservé dans la boucle d'activation. Cette inhibition empêche la phosphorylation des substrats en aval, tels que c-Jun, bloquant ainsi les voies de signalisation JNK-médiées. L'inhibition de la signalisation JNK conduit à une réduction de la prolifération cellulaire, une augmentation de l'apoptose et une modulation des réponses inflammatoires .
Composés similaires :
SP600125 : Un inhibiteur JNK réversible qui entre en compétition avec l'ATP pour la liaison au domaine kinase.
AS601245 : Un autre inhibiteur JNK avec une structure chimique différente.
Unicité de this compound : this compound est unique en raison de son mécanisme d'inhibition irréversible et de sa haute spécificité pour JNK1, JNK2 et JNK3. Cette spécificité réduit les effets hors cible et améliore son potentiel en tant qu'agent thérapeutique .
Comparaison Avec Des Composés Similaires
SP600125: A reversible JNK inhibitor that competes with ATP for binding to the kinase domain.
AS601245: Another JNK inhibitor with a different chemical structure.
Uniqueness of JNK-IN-8: this compound is unique due to its irreversible inhibition mechanism and high specificity for JNK1, JNK2, and JNK3. This specificity reduces off-target effects and enhances its potential as a therapeutic agent .
Propriétés
IUPAC Name |
3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFCSAPFHAXMSF-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720937 | |
| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1410880-22-6 | |
| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does JNK-IN-8 interact with its target, JNK?
A: this compound is an ATP-competitive inhibitor that forms a covalent bond with a conserved cysteine residue (Cys116) located within the ATP-binding pocket of JNK. [, , , , , , , , ] This irreversible binding distinguishes it from reversible JNK inhibitors like SP600125, which demonstrates lower selectivity for JNK. [, ]
Q2: What are the downstream consequences of this compound-mediated JNK inhibition?
A2: JNK inhibition by this compound leads to various downstream effects depending on the cell type and context. These include:
- Reduced Cell Proliferation and Increased Apoptosis: Observed in various cancer cell lines, including triple-negative breast cancer (TNBC), osteosarcoma, and melanoma. [, , , , , , , , , , , , , , , , ]
- Activation of Lysosome Biogenesis and Autophagy: this compound induces lysosome biogenesis and autophagy in TNBC cells by inhibiting mTOR signaling and activating the transcription factors TFEB and TFE3. [, ]
- Suppression of Inflammation and Oxidative Stress: this compound reduces inflammatory cytokine production and oxidative stress in models of acute lung injury and ischemic stroke. [, ]
- Modulation of Immune Cell Infiltration: Treatment with this compound reduced tumor-infiltrating regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing CD8+ T cell infiltration in a TNBC mouse model. [] This suggests potential for enhancing immune checkpoint inhibitor efficacy.
Q3: Does this compound inhibit all JNK isoforms equally?
A: While this compound can bind to all three JNK genes (JNK1, JNK2, and JNK3), studies suggest distinct roles for each isoform in certain cancers, implying potential benefit for isoform-selective inhibitors. [, ] For example, JNK1 appears crucial in UV-induced apoptosis in skin cancer, while JNK2 promotes melanoma cell proliferation and invasiveness. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research abstracts do not disclose the molecular formula, weight, or spectroscopic data for this compound.
Q5: What is known about the stability of this compound under various conditions?
A5: The research abstracts provide limited information regarding this compound's stability under different conditions. Further research is necessary to determine its stability profile and develop appropriate formulation strategies for improved stability, solubility, and bioavailability.
Q6: What is known about the pharmacokinetics and pharmacodynamics of this compound?
A: Although specific details regarding absorption, distribution, metabolism, and excretion (ADME) are limited within the provided research, this compound demonstrates in vivo efficacy in preclinical models. It significantly inhibited tumor growth in TNBC xenograft models [, ] and prolonged survival in mice with BCR-ABL-induced B-ALL when combined with dasatinib. [] It also alleviated lipopolysaccharide-induced acute lung injury and improved functional recovery in ischemic stroke models. [, ]
Q7: Are there any known resistance mechanisms to this compound?
A: One study identified that bypass of this compound-mediated JNK inhibition by expressing a JNK2 mutant (JNK2C116S) led to enhanced tumor growth in a melanoma model, suggesting a potential resistance mechanism. [] This highlights the need for understanding resistance mechanisms and exploring combination therapies.
Q8: Have any biomarkers been identified for predicting this compound efficacy or monitoring treatment response?
A: One study identified a JNK-active TNBC cluster associated with an immunosuppressive TME, suggesting that JNK pathway activation and associated biomarkers could predict response to JNK-targeted therapy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
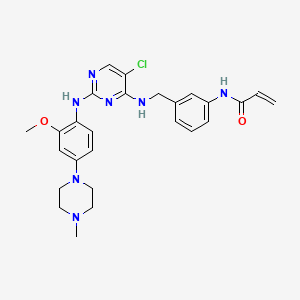
![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)
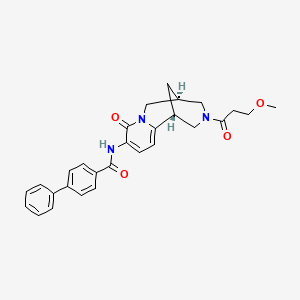

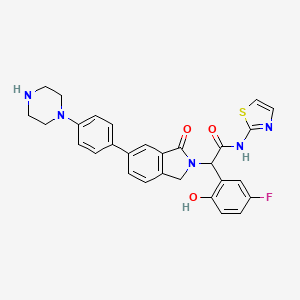
![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)

